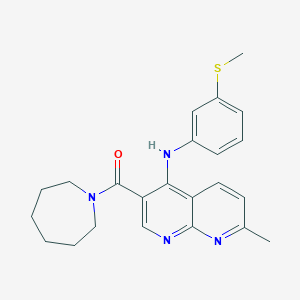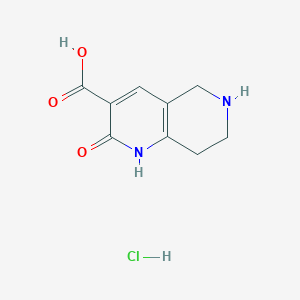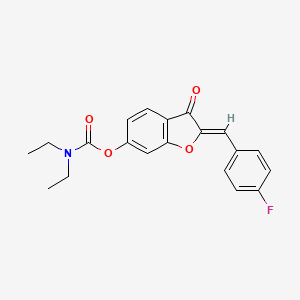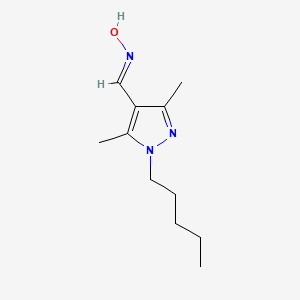![molecular formula C16H20N2O3S B2529585 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine CAS No. 328028-65-5](/img/structure/B2529585.png)
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine, also known as DPM-1001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been suggested that it exerts its anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to inhibit the growth and proliferation of cancer cells, and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-inflammatory, anti-cancer, and anti-tumor effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic efficacy.
合成法
The synthesis of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with 3-bromoanisole to form 3-(2,5-dimethylpyrrol-1-yl)anisole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form this compound.
科学的研究の応用
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKTZIHIIFMPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

